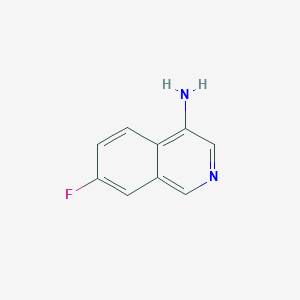
7-Fluoroisoquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . It is a derivative of isoquinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 7th position and an amine group at the 4th position makes this compound unique and of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroisoquinolin-4-amine can be achieved through several methods. One common approach involves the use of aromatic amines and aldehydes in the presence of catalysts. For instance, a microwave-assisted, one-pot-three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate has been reported . Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
7-Fluoroisoquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the fluorine atom or modifying the amine group.
科学的研究の応用
7-Fluoroisoquinolin-4-amine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 7-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit DNA synthesis by binding to enzyme-DNA complexes, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, leading to cell death.
類似化合物との比較
Similar Compounds
Similar compounds to 7-Fluoroisoquinolin-4-amine include other fluorinated isoquinoline derivatives, such as:
- 8-Fluoroisoquinolin-4-amine
- 5-Fluoroisoquinolin-4-amine
- 6-Fluoroisoquinolin-4-amine
Uniqueness
What sets this compound apart from its similar compounds is the specific positioning of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.
特性
IUPAC Name |
7-fluoroisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXATVILFYAGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
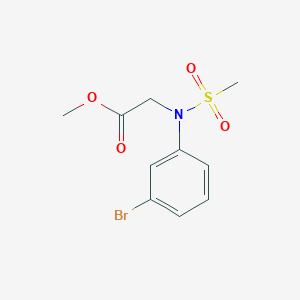
![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)
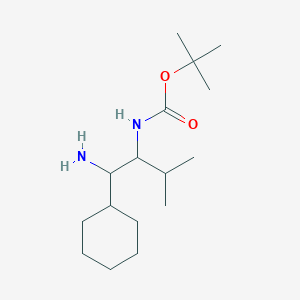
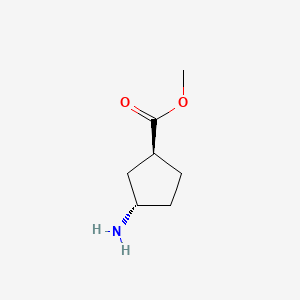
![ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2678455.png)
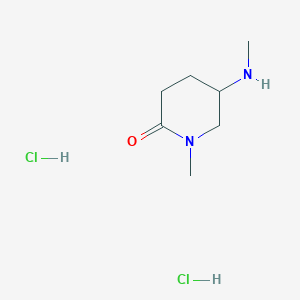
![N-benzyl-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2678457.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
![1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one](/img/structure/B2678460.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)
![1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2678463.png)
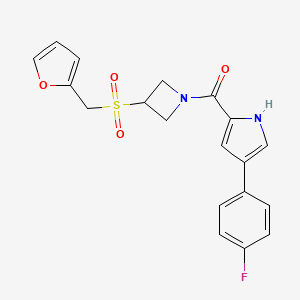
![4-butoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2678468.png)
